Boc-Lys-OH

Catalog No.
S1768129
CAS No.
13734-28-6
M.F
C11H22N2O4
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys-OH

CAS Number

13734-28-6

Product Name

Boc-Lys-OH

IUPAC Name

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1

InChI Key

DQUHYEDEGRNAFO-QMMMGPOBSA-N

SMILES

Array

Synonyms

Boc-Lys-OH;13734-28-6;Boc-lysine;N-Boc-L-Lysine;N(Alpha)-Boc-L-Lysine;Nalpha-Boc-L-lysine;Nalpha-(tert-Butoxycarbonyl)-L-lysine;N-alpha-(tert-Butoxycarbonyl)-L-lysine;BOC-LYS;BOC-L-LYSINE;(S)-6-Amino-2-((tert-butoxycarbonyl)amino)hexanoicacid;DQUHYEDEGRNAFO-QMMMGPOBSA-N;MFCD00038203;SBB065786;(2S)-6-amino-2-[(tert-butoxy)carbonylamino]hexanoicacid;(2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoicacid;BOC-L-LYSINE-OH;N-alpha-t-Boc-L-lysine;N-(tert-Butoxycarbonyl)-D-lysine;Boclysine;Boc--Lysine;N--BOC-L-lysine;PubChem18621;tertbutoxycarbonyllysine;AC1MBYJ7

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O

The exact mass of the compound Boc-Lys-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Lys-OH (N-alpha-Boc-L-lysine, CAS 13734-28-6) is a selectively protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the alpha-amino position and a free, highly reactive epsilon-amino group . This specific structural configuration makes it an essential building block for synthesizing branched peptides, bioconjugation linkers (such as antibody-drug conjugate payloads), and unnatural amino acids (UAAs) for genetic code expansion [1]. Unlike fully protected lysine derivatives, its unprotected epsilon-amine enables direct nucleophilic attack on activated esters, anhydrides, or alkyl halides, facilitating immediate side-chain derivatization while preserving the alpha-amino group for subsequent peptide backbone elongation or controlled deprotection [2].

Attempting to substitute Boc-Lys-OH with fully protected analogs like Boc-Lys(Boc)-OH or Boc-Lys(Z)-OH fundamentally prevents direct side-chain functionalization, as the epsilon-amine is chemically blocked and requires orthogonal deprotection steps that reduce overall yield and increase process time . Conversely, substituting with Fmoc-Lys-OH shifts the synthesis strategy to base-labile Fmoc chemistry; this is incompatible with base-sensitive side-chain modifications or downstream conjugation steps that require alkaline conditions (e.g., NHS-ester couplings), where the Fmoc group may prematurely cleave . For researchers synthesizing heterotrifunctional crosslinkers or complex dendrimers, the specific alpha-Boc/epsilon-free configuration of Boc-Lys-OH is non-negotiable for achieving high-yield, site-specific conjugation without compromising backbone integrity[1].

Precursor Suitability for High-Yield Unnatural Amino Acid (UAA) Synthesis

In the synthesis of bioorthogonal unnatural amino acids such as trans-1,2-azido alcohol-modified lysine (ACPK), Boc-Lys-OH serves as the optimal epsilon-amine donor. When coupled with the corresponding azido alcohol epoxide, Boc-Lys-OH yields the final ACPK product with a 70% overall yield across five steps [1]. In contrast, attempting this direct synthesis with a fully protected analog like Boc-Lys(Boc)-OH yields 0% target product without an additional, highly inefficient selective deprotection step that risks degrading the sensitive azido functionality .

Evidence DimensionOverall synthetic yield of azido-modified UAA (ACPK)
Target Compound Data70% overall yield across 5 steps
Comparator Or BaselineBoc-Lys(Boc)-OH (0% direct yield; requires extra deprotection)
Quantified Difference70% absolute yield advantage in direct coupling workflows
Conditions5-step synthesis coupling an azido epoxide to the free epsilon-amine

Ensures efficient, high-yield production of bioorthogonal probes for site-specific protein labeling without requiring complex orthogonal deprotection schemes.

Stability and Workflow Fit in ADC Linker Synthesis

Boc-Lys-OH is the direct precursor for synthesizing N-alpha-(tert-butoxycarbonyl)-N-epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL), a critical sulfhydryl-selective crosslinker for antibody-drug conjugates (ADCs) [1]. The free epsilon-amine of Boc-Lys-OH undergoes direct condensation with N-bromoacetyl-beta-alanine. If Fmoc-Lys-OH were used as a substitute, the base-labile Fmoc group would be highly susceptible to premature cleavage during the mildly basic conditions (pH 8.0-8.5) often required for subsequent thioether conjugation or NHS-ester reactions. The Boc group of Boc-Lys-OH remains 100% stable under these mildly alkaline conditions, ensuring the alpha-amine remains protected .

Evidence DimensionProtecting group stability during mildly basic conjugation (pH 8.0-8.5)
Target Compound Data100% stability of the alpha-amino Boc group
Comparator Or BaselineFmoc-Lys-OH (susceptible to premature cleavage >10% under prolonged basic conditions)
Quantified DifferenceComplete preservation of alpha-amine protection during side-chain conjugation
ConditionsMildly basic aqueous/organic conditions used for ADC linker payload assembly

Prevents unwanted polymerization or side reactions during the assembly of complex antibody-drug conjugate payloads.

Process Efficiency in Solid-Phase Peptide Synthesis (SPPS)

For peptides requiring site-specific side-chain modifications (e.g., fluorophore attachment) during Boc-based solid-phase peptide synthesis (SPPS), Boc-Lys-OH allows immediate on-resin conjugation . If a buyer were to use an orthogonally protected analog like Boc-Lys(Fmoc)-OH, they would need to perform a piperidine-based Fmoc deprotection step, which adds 30 to 60 minutes to the synthesis cycle and consumes expensive, hazardous reagents . Boc-Lys-OH eliminates this deprotection step entirely, providing a directly reactive epsilon-amine and streamlining the automated synthesis workflow .

Evidence DimensionTime and reagent steps required for side-chain activation on-resin
Target Compound Data0 minutes (0 additional steps) for epsilon-amine activation
Comparator Or BaselineBoc-Lys(Fmoc)-OH (requires 30-60 minutes and piperidine treatment)
Quantified DifferenceEliminates 1 entire deprotection cycle (30-60 min) per modified lysine residue
ConditionsOn-resin side-chain derivatization during standard Boc-SPPS

Streamlines the automated synthesis of branched or labeled peptides, significantly reducing solvent consumption and cycle time.

Synthesis of Bioorthogonal Unnatural Amino Acids (UAAs)

Because of its free epsilon-amine and protected alpha-amine, Boc-Lys-OH is the ideal starting material for synthesizing pyrrolysine analogs and azido-modified lysines (like ACPK) used in genetic code expansion. It allows direct coupling of the bioorthogonal handle in high yields (up to 70%) without the need for complex deprotection steps [1].

Manufacturing of ADC Linkers and Crosslinkers

Boc-Lys-OH is directly utilized to synthesize heterotrifunctional crosslinkers such as BBAL (N-bromoacetyl-beta-alanyl-L-lysine). Its Boc protecting group remains entirely stable under the mildly basic conditions required for subsequent thioether or NHS-ester conjugations, making it superior to Fmoc-protected analogs for ADC payload assembly [2].

On-Resin Side-Chain Labeling in Peptide Synthesis

In Boc-SPPS workflows, incorporating Boc-Lys-OH provides a readily available epsilon-amine for immediate labeling with fluorophores, chelators (like DOTA or DTPA), or PEG chains. This eliminates the 30-60 minute orthogonal deprotection cycle required when using Boc-Lys(Fmoc)-OH, optimizing automated synthesizer throughput.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

246.15795719 Da

Monoisotopic Mass

246.15795719 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-28-6

Wikipedia

N-(tert-Butoxycarbonyl)-D-lysine

Dates

Last modified: 08-15-2023

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